
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications, including studies on reaction mechanisms and metabolic pathways.
Vorbereitungsmethoden
The synthesis of 1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol typically involves the incorporation of deuterium into the molecular structure. One common method is the deuteration of the corresponding non-deuterated compound using deuterated reagents. For example, the synthesis might involve the reaction of a phenylmethoxypropane-1,2-diol precursor with deuterated water (D2O) or deuterated methanol (CD3OD) under specific conditions to replace hydrogen atoms with deuterium .
Industrial production methods for such deuterated compounds often involve large-scale deuteration processes, which can include the use of deuterium gas (D2) in catalytic hydrogenation reactions. These methods ensure the efficient and cost-effective production of deuterated compounds for research and industrial applications.
Analyse Chemischer Reaktionen
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles like hydroxide ions (OH-).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield deuterated ketones, while reduction could produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol has several scientific research applications:
Chemistry: It is used in studies of reaction mechanisms, where the presence of deuterium can help elucidate pathways and intermediates.
Biology: Deuterated compounds are often used in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: Deuterium-labeled compounds can be used in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: In industrial applications, deuterated compounds are used in the development of new materials and in the study of chemical processes.
Wirkmechanismus
The mechanism by which 1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol exerts its effects is primarily related to the presence of deuterium. Deuterium has a greater mass than hydrogen, which can influence reaction rates and pathways. This isotope effect can be used to study the kinetics and mechanisms of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Vergleich Mit ähnlichen Verbindungen
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol can be compared with other deuterated compounds, such as:
- 1,1,2,3,3-Pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol
- 1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol
These compounds share similar deuterated structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its phenylmethoxy group, which can impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
187.25 g/mol |
IUPAC-Name |
1,1,2,3,3-pentadeuterio-3-phenylmethoxypropane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/i6D2,8D2,10D |
InChI-Schlüssel |
LWCIBYRXSHRIAP-GRGKKBJQSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
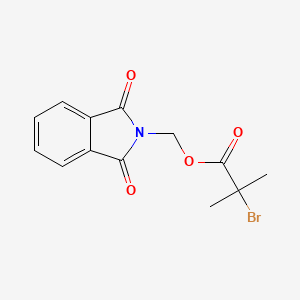
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
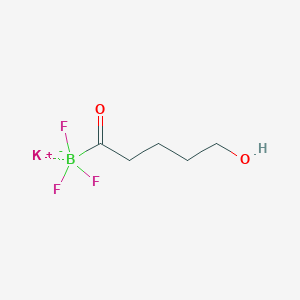
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)


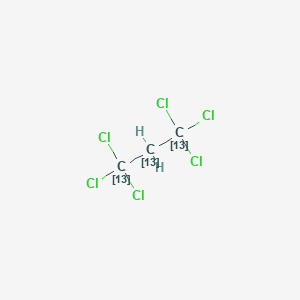
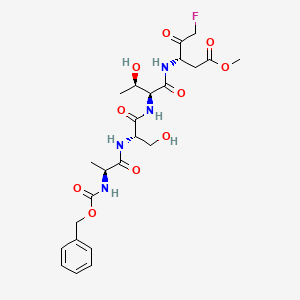
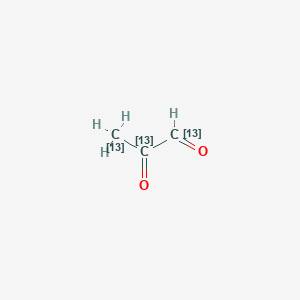
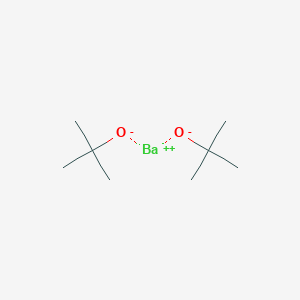
![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)
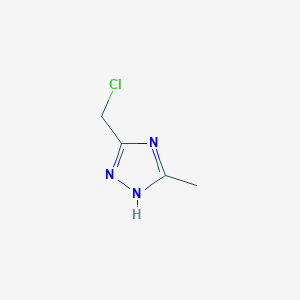
![bis[2-(dimethylamino)phenyl]azanide;chloronickel](/img/structure/B12054864.png)
